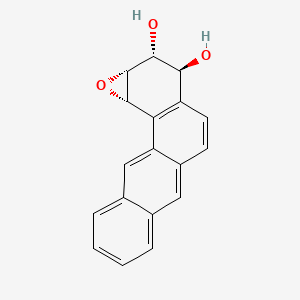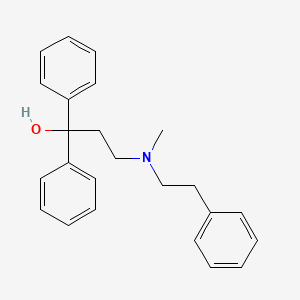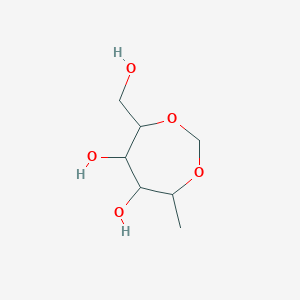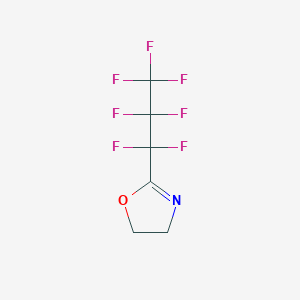
(+)-trans-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-trans-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative. PAHs are organic compounds containing multiple aromatic rings. This compound is notable for its complex structure, which includes both dihydroxy and epoxy functional groups. It is a metabolite of benzo[a]anthracene, a known environmental pollutant and carcinogen .
准备方法
The synthesis of (+)-trans-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene typically involves multiple steps, starting from benzo[a]anthracene. The process includes:
Oxidation: Benzo[a]anthracene is first oxidized to form benzo[a]anthracene-3,4-dihydrodiol.
Epoxidation: The dihydrodiol is then epoxidized to yield the final compound.
化学反应分析
(+)-trans-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products depend on the specific reaction conditions but often include various oxidized or reduced derivatives of the original compound .
科学研究应用
This compound is primarily used in scientific research to study the metabolic pathways and toxicological effects of PAHs. It serves as a model compound for understanding the biotransformation of benzo[a]anthracene and its metabolites. Research applications include:
Chemistry: Studying the reactivity and stability of PAH derivatives.
Biology: Investigating the compound’s interaction with biological macromolecules like DNA and proteins.
Medicine: Exploring its role in carcinogenesis and potential therapeutic interventions.
Industry: Limited, mainly focused on environmental monitoring and remediation studies
作用机制
The compound exerts its effects primarily through its interaction with cellular macromolecules. It can form DNA adducts, leading to mutations and potentially carcinogenesis. The epoxy group is particularly reactive, facilitating the formation of these adducts. The compound also affects various signaling pathways, including those involving cytochrome P450 enzymes, which are responsible for its metabolic activation .
相似化合物的比较
Similar compounds include other PAH derivatives like:
Benzo[a]pyrene: Another well-known carcinogenic PAH.
7,12-Dimethylbenz[a]anthracene: Used extensively in cancer research.
Anthracene derivatives: Studied for their photophysical and photochemical properties
What sets (+)-trans-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene apart is its specific structure, which includes both dihydroxy and epoxy groups, making it a unique model for studying the metabolic pathways and toxicological effects of PAHs .
属性
CAS 编号 |
63438-26-6 |
|---|---|
分子式 |
C18H14O3 |
分子量 |
278.3 g/mol |
IUPAC 名称 |
(3S,5R,6R,7S)-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol |
InChI |
InChI=1S/C18H14O3/c19-15-12-6-5-11-7-9-3-1-2-4-10(9)8-13(11)14(12)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17-,18+/m0/s1 |
InChI 键 |
JNQSJMYLVFOQBK-XWTMOSNGSA-N |
手性 SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3[C@H]5[C@H](O5)[C@@H]([C@H]4O)O |
规范 SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C5C(O5)C(C4O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14160857.png)



![N-{Bis[4-(diethylamino)phenyl]methylidene}hydroxylamine](/img/structure/B14160883.png)
![4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B14160885.png)
![Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate](/img/structure/B14160893.png)


![1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one](/img/structure/B14160925.png)
![2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14160927.png)



